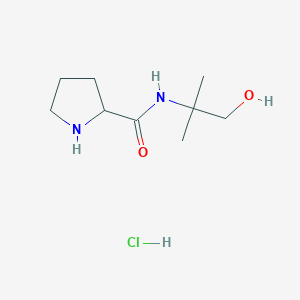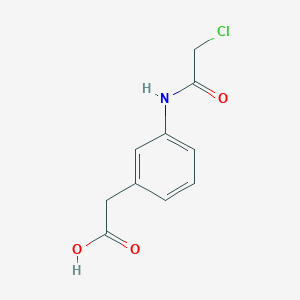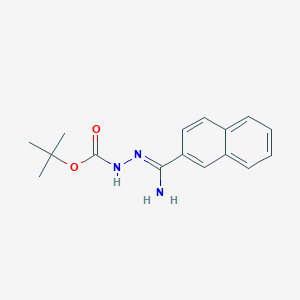
4-Nitrostilbene
概要
説明
4-Nitrostilbene is a stilbenoid with a structure of (E)-stilbene substituted at one of the C-4 positions by a nitro group . It has a role as a mutagen .
Synthesis Analysis
4-Nitrostilbene has been synthesized in various studies. For instance, 4-Methoxy 4-nitrostilbene (MONS), a new organic nonlinear optical material, was synthesized and good quality single crystal was grown by slow evaporation method using ethyl methyl ketone (MEK) as a solvent . Another study synthesized 4-Chloro 4-nitrostilbene (CONS) and grew good optical quality single crystals .
Molecular Structure Analysis
The molecular formula of 4-Nitrostilbene is C14H11NO2 . The InChI is InChI=1S/C14H11NO2/c16-15(17)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H/b7-6+ . The Canonical SMILES is C1=CC=C(C=C1)C=CC2=CC=C(C=C2)N+[O-] .
Physical And Chemical Properties Analysis
The molecular weight of 4-Nitrostilbene is 225.24 g/mol . More detailed physical and chemical properties are not available in the retrieved sources.
科学的研究の応用
Photorelaxation Pathways: Upon S1 excitation, 4-Nitrostilbene undergoes various nonadiabatic decay pathways. These include trans-to-cis and cis-to-trans processes. After initial excitation, the relaxation mainly proceeds along the triplet pathway, involving intersystem crossings (ISCs) and conical intersections (CIs). The singlet relaxation pathway is hindered due to energy barriers .
Proton/Acid Indicator: 4-Nitrostilbene can serve as a proton/acid indicator due to its sensitivity to changes in pH. Its fluorescence properties make it useful for studying state energy and photoexcitation dynamics of molecules .
Microplastic Detection
In recent research, 4-Nitrostilbene (DANS) has found applications in detecting and analyzing microplastics. These synthetic organic polymers, which contribute to environmental pollution, can be identified using DANS as a fluorescent dye. The size range of microplastics varies from less than 5 mm to nanometer scale .
作用機序
Target of Action
It’s worth noting that stilbenes, a family to which 4-nitrostilbene belongs, have been found to interact with a variety of biological targets, including enzymes, receptors, and cellular structures .
Mode of Action
It has been suggested that nitrostilbenes, including 4-nitrostilbene, may interact with their targets and cause changes at the molecular level . For instance, nitrostilbenes have been found to strongly reduce viral replication .
Biochemical Pathways
Research on similar compounds suggests that they may interfere with the nuclear-cytoplasmic traffic of viral nucleoprotein, probably inhibiting cellular kinases involved in the regulation of specific steps of the virus life cycle .
Result of Action
It has been suggested that nitrostilbenes can decrease viral protein synthesis .
Action Environment
It’s known that the fluorescence emission spectrum of similar compounds, such as 4-dimethylamino-4’-nitrostilbene (dans), can dramatically redshift as the polarity of its microenvironment increases .
Safety and Hazards
4-Nitrostilbene is harmful if swallowed . It is advised to avoid breathing mist, gas, or vapors, and avoid contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
特性
IUPAC Name |
1-nitro-4-[(E)-2-phenylethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c16-15(17)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISCOWXWCHUSMH-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801314725 | |
| Record name | trans-4-Nitrostilbene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801314725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrostilbene | |
CAS RN |
1694-20-8, 4003-94-5, 6624-53-9 | |
| Record name | trans-4-Nitrostilbene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1694-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stilbene, 4-nitro-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001694208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrostilbene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004003945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrostilbene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141579 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (E)-4-Nitrostilbene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66821 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | cis-p-Nitrostilbene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53390 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | trans-4-Nitrostilbene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801314725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-nitrostilbene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.504 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-NITROSTILBENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3W1GSV923H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4-nitrostilbene?
A: 4-Nitrostilbene has the molecular formula C14H11NO2 and a molecular weight of 225.25 g/mol. []
Q2: What spectroscopic data is available for characterizing 4-nitrostilbene?
A: 4-Nitrostilbene can be characterized using various spectroscopic techniques, including:* Infrared (IR) Spectroscopy: Reveals characteristic absorption bands for functional groups like nitro (NO2) and aromatic C=C bonds. [, , , ]* Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the hydrogen (1H NMR) and carbon (13C NMR) environments within the molecule. [, , ] * Ultraviolet-Visible (UV-Vis) Spectroscopy: Shows absorption bands related to electronic transitions, especially those involving the conjugated π-system. [, , , ]
Q3: How does the nitro group in 4-nitrostilbene influence its properties?
A: The nitro group is a strong electron-withdrawing group, significantly impacting 4-nitrostilbene's electronic structure and properties. It enhances the molecule's:* Polarity: Increases the dipole moment, affecting solubility and interactions with polar solvents. [, ]* Photophysical properties: Influences absorption and emission spectra, fluorescence quantum yields, and excited-state dynamics. [, , , ]* Reactivity: Makes the molecule susceptible to nucleophilic attack at the β-carbon of the stilbene double bond. []
Q4: What is the thermal stability of 4-nitrostilbene?
A: Thermogravimetric analysis (TGA) indicates that polymers containing 4-nitrostilbene moieties typically start to decompose around 250°C. [, ]
Q5: In what solvents is 4-nitrostilbene soluble?
A: 4-Nitrostilbene exhibits solubility in various organic solvents, including:* Polar aprotic solvents: Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetone. [, , , ]* Less polar solvents: Dichloromethane, ethyl methyl ketone. [, ]* Non-polar solvents: Toluene. []Solubility is generally higher in polar solvents due to the molecule's dipole moment.
Q6: How does solvent polarity affect the excited state dynamics of 4-nitrostilbene?
A: Solvent polarity significantly influences the excited state behavior of 4-nitrostilbene:* Non-polar solvents: The excited singlet state (S1) decays rapidly (femtosecond timescale) through intersystem crossing (ISC) to the triplet state (T1) and internal conversion. []* Medium-polarity solvents: The S1 state deactivates through competing ISC pathways, with rates influenced by solvent polarity and energy gaps between states. []* High-polarity solvents: The S1 state is stabilized, and ISC becomes less favorable. Deactivation primarily occurs via a barrier crossing to a non-fluorescent perpendicular configuration. []
Q7: What is the role of the triplet state in the photoisomerization of 4-nitrostilbene?
A: The triplet state (T1) plays a crucial role in the trans-to-cis photoisomerization of 4-nitrostilbene. After excitation to the S1 state and intersystem crossing to the T1 state, the molecule can undergo rotation around the double bond, leading to isomerization. [, , ]
Q8: Can 4-nitrostilbene generate singlet oxygen?
A: Yes, upon photoexcitation, several trans-4-nitrostilbene derivatives can generate singlet oxygen, a reactive oxygen species. This process involves energy transfer from the triplet state of the 4-nitrostilbene to molecular oxygen. [, ]
Q9: What are the potential applications of 4-nitrostilbene and its derivatives?
A: 4-Nitrostilbene derivatives show promise in various applications due to their electronic and optical properties:* Nonlinear optical (NLO) materials: They can be incorporated into polymers to create materials with second-order NLO properties, potentially useful in optical communication, data storage, and signal processing. [, , , , ]* Fluorescent probes: Their fluorescence properties are sensitive to solvent polarity and viscosity, making them suitable for applications like monitoring the curing process of resins. []* Molecular rotors: The fluorescence of some derivatives is quenched in non-viscous environments, making them useful for sensing viscosity changes. This has potential applications in detecting fuel adulteration. [, ]
Q10: What are the future directions for research on 4-nitrostilbene?
A: Future research on 4-nitrostilbene may focus on:* Developing more efficient NLO materials: This includes exploring new derivatives with improved hyperpolarizabilities and incorporating them into optimized polymer matrices. []* Expanding applications in sensing: Utilizing the fluorescence properties of 4-nitrostilbene derivatives for developing new sensors for various analytes and environmental parameters. * Understanding its biological activity: Further investigating the interactions of 4-nitrostilbene and its derivatives with biological systems, particularly their potential carcinogenicity and estrogenic activity. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














